molecular formula C11H20ClNO3 B1477607 2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2097999-05-6

2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No.: B1477607
CAS No.: 2097999-05-6
M. Wt: 249.73 g/mol
InChI Key: NBIMAJDVTHCJNU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a useful research compound. Its molecular formula is C11H20ClNO3 and its molecular weight is 249.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis in Aqueous Medium

    A study by Dou et al. describes an efficient synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction, highlighting the use of aqueous media for organic synthesis which could be relevant for synthesizing similar compounds (Dou et al., 2013).

  • Synthesis of p-Aminobenzoic Acid Diamides

    Research by Agekyan and Mkryan on the synthesis of diamides based on tetrahydro-2H-pyran carboxylic acids demonstrates the versatility of these frameworks in creating bioactive molecules, potentially relevant for derivatives of the compound of interest (Agekyan & Mkryan, 2015).

Bioactive Compound Development

  • Antimitotic Agents and Chiral Isomers

    A study by Temple and Rener on chiral isomers of specific carbamates with antimitotic properties suggests the importance of stereochemistry in medicinal chemistry, which could be relevant for the development of bioactive derivatives of the compound (Temple & Rener, 1992).

  • Anticonvulsant Activity

    The work by Aktürk et al. on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives showcases the exploration of compounds for anticonvulsant activity, a possible area of interest for derivatives of the initial compound (Aktürk et al., 2002).

Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-9(12)11(14)13(5-8-15-2)10-3-6-16-7-4-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIMAJDVTHCJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCOC)C1CCOCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.